molecular formula C7H4F3NaO3S B13694863 2-(Trifluoromethyl)benzenesulfonic acid sodium salt

2-(Trifluoromethyl)benzenesulfonic acid sodium salt

Cat. No.: B13694863
M. Wt: 248.16 g/mol
InChI Key: CVNHZWQQZUXFDE-UHFFFAOYSA-M
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Description

Sodium 2-(Trifluoromethyl)benzenesulfonate is an organosulfur compound with the molecular formula C7H6F3NaO3S. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its unique trifluoromethyl group attached to the benzene ring, which imparts distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(Trifluoromethyl)benzenesulfonate typically involves the sulfonation of 2-(Trifluoromethyl)benzenesulfonyl chloride with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Sodium 2-(Trifluoromethyl)benzenesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(Trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-(Trifluoromethyl)benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing the trifluoromethyl group into molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Sodium 2-(Trifluoromethyl)benzenesulfonate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to form strong interactions with proteins and enzymes, making it an effective inhibitor in biochemical assays. The compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Uniqueness: Sodium 2-(Trifluoromethyl)benzenesulfonate is unique due to the ortho position of the trifluoromethyl group, which significantly influences its electronic properties and reactivity. This positional difference makes it a valuable reagent in specific synthetic applications where other isomers may not be as effective .

Properties

Molecular Formula

C7H4F3NaO3S

Molecular Weight

248.16 g/mol

IUPAC Name

sodium;2-(trifluoromethyl)benzenesulfonate

InChI

InChI=1S/C7H5F3O3S.Na/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13;/h1-4H,(H,11,12,13);/q;+1/p-1

InChI Key

CVNHZWQQZUXFDE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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